3-Amino-4,5-diiodobenzoic acid
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Overview
Description
3-Amino-4,5-diiodobenzoic acid: is an organic compound with the molecular formula C7H5I2NO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 3 is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-diiodobenzoic acid typically involves the iodination of 3-Aminobenzoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-diiodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Nitro derivatives of the compound.
Reduction Reactions: Amino derivatives of the compound.
Scientific Research Applications
Chemistry: 3-Amino-4,5-diiodobenzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds. The iodine atoms can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications.
Medicine: Its derivatives may exhibit biological activity and can be used in the design of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Amino-4,5-diiodobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 4-Amino-3,5-diiodobenzoic acid
- 2-Amino-3,5-diiodobenzoic acid
- 3,5-Diiodobenzoic acid
- 3,4-Diiodobenzoic acid
Comparison: 3-Amino-4,5-diiodobenzoic acid is unique due to the specific positions of the iodine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and physical properties compared to other similar compounds. For example, 4-Amino-3,5-diiodobenzoic acid has the amino group at a different position, which can affect its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H5I2NO2 |
---|---|
Molecular Weight |
388.93 g/mol |
IUPAC Name |
3-amino-4,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
InChI Key |
WSKOEYCPKVNYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)I)C(=O)O |
Origin of Product |
United States |
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